![molecular formula C19H29NO2Si B14233762 2-Propynamide, N-(2-methoxyphenyl)-3-[tris(1-methylethyl)silyl]- CAS No. 503595-94-6](/img/structure/B14233762.png)
2-Propynamide, N-(2-methoxyphenyl)-3-[tris(1-methylethyl)silyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propynamide, N-(2-methoxyphenyl)-3-[tris(1-methylethyl)silyl]- is a specialized organic compound known for its unique structural features and potential applications in various fields of scientific research. The compound’s structure includes a propynamide group, a methoxyphenyl group, and a tris(1-methylethyl)silyl group, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propynamide, N-(2-methoxyphenyl)-3-[tris(1-methylethyl)silyl]- typically involves multiple steps, starting with the preparation of the propynamide core. This can be achieved through the reaction of propargylamine with an appropriate acyl chloride under controlled conditions.
The final step involves the addition of the tris(1-methylethyl)silyl group, which can be introduced through a hydrosilylation reaction. This reaction typically requires a catalyst, such as platinum or rhodium complexes, to facilitate the addition of the silyl group to the alkyne moiety of the propynamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propynamide, N-(2-methoxyphenyl)-3-[tris(1-methylethyl)silyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Propynamide, N-(2-methoxyphenyl)-3-[tris(1-methylethyl)silyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings
Wirkmechanismus
The mechanism of action of 2-Propynamide, N-(2-methoxyphenyl)-3-[tris(1-methylethyl)silyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory cytokines, while its anticancer properties could result from the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triisopropyl (2-trimethylsilylethynyl)silane: Similar in structure but lacks the methoxyphenyl group.
Tris (2-methoxyphenyl)phosphine: Contains a methoxyphenyl group but differs in the core structure and functional groups
Uniqueness
2-Propynamide, N-(2-methoxyphenyl)-3-[tris(1-methylethyl)silyl]- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the propynamide, methoxyphenyl, and tris(1-methylethyl)silyl groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
503595-94-6 |
|---|---|
Molekularformel |
C19H29NO2Si |
Molekulargewicht |
331.5 g/mol |
IUPAC-Name |
N-(2-methoxyphenyl)-3-tri(propan-2-yl)silylprop-2-ynamide |
InChI |
InChI=1S/C19H29NO2Si/c1-14(2)23(15(3)4,16(5)6)13-12-19(21)20-17-10-8-9-11-18(17)22-7/h8-11,14-16H,1-7H3,(H,20,21) |
InChI-Schlüssel |
IMQUDLHXVWMXHN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C#CC(=O)NC1=CC=CC=C1OC)(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5-Diphenyl-2-[(prop-2-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14233683.png)
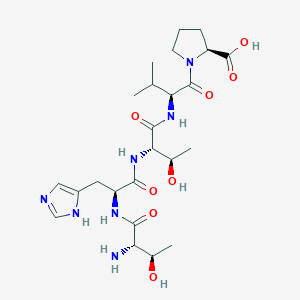
![Phosphonic acid, [(2-methyl-4-oxazolyl)methyl]-, dimethyl ester](/img/structure/B14233693.png)
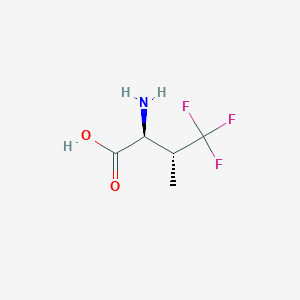
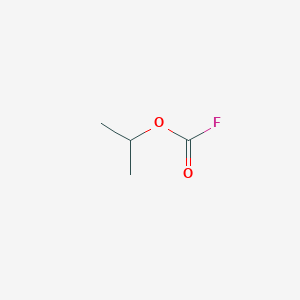

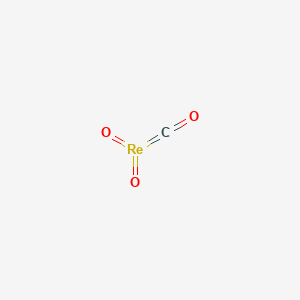
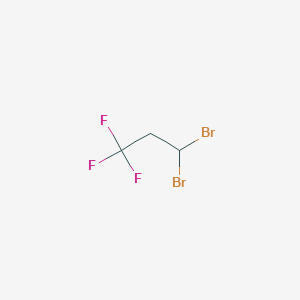
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-(benzoyloxy)-, 1-(1,1-dimethylethyl) 2-ethyl ester, 7-oxide](/img/structure/B14233731.png)
![1,7,9,15-Tetraoxa-8-germaspiro[7.7]pentadecane](/img/structure/B14233743.png)
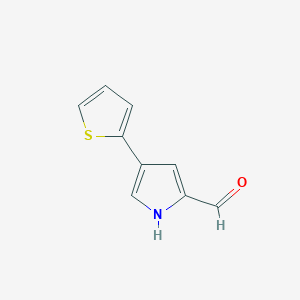
![2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane](/img/structure/B14233753.png)
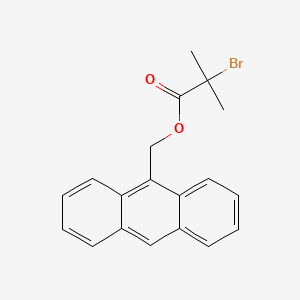
![Cyclohexyl bis(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borinate](/img/structure/B14233759.png)
